molecular formula C20H21N3O4 B2514296 N-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 958584-78-6

N-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2514296
CAS No.: 958584-78-6
M. Wt: 367.405
InChI Key: SCHGCTHHVOICMV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • Research has highlighted the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds show high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Pharmacological Evaluation of Isoquinolinium Derivatives

  • Methoxylated tetrahydroisoquinolinium derivatives, synthesized from N-methyl-laudanosine and N-methyl-noscapine, evaluated for their affinity for apamin-sensitive binding sites indicate potential applications in the modulation of Ca2+-activated K+ channels, which could be relevant for neurological and cardiovascular research (Graulich et al., 2006).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

  • The study on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes leading to the formation of various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, and dihydropyridinone derivatives presents a methodological advancement in heterocyclic chemistry, which can be applied to synthesize complex molecules for pharmaceutical research (Bacchi et al., 2005).

Quinazoline Antifolate Thymidylate Synthase Inhibitors

  • The synthesis and evaluation of new N10-propargylquinazoline antifolates with various substituents at C2 as inhibitors of thymidylate synthase (TS) illustrate the potential of quinazoline derivatives in cancer therapy. One particular C2-methoxy analogue showed enhanced potency in cell culture, indicating the relevance of such compounds in the development of antitumor agents (Marsham et al., 1989).

Synthesis of Anthracene Derivatives for Osteoarthritis Drug Development

  • The synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, highlights the application of synthetic chemistry in developing better drug candidates for diseases such as osteoarthritis (Owton et al., 1995).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-4-6-15(10-13(12)2)21-18(24)14-5-7-16-17(11-14)22-20(26)23(19(16)25)8-9-27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHGCTHHVOICMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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